molecular formula C10H6ClN3O2 B1491742 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid CAS No. 1537055-83-6

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid

Cat. No.: B1491742
CAS No.: 1537055-83-6
M. Wt: 235.62 g/mol
InChI Key: UQGDIGIHECSYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a pyridin-3-yl group and a chloro group, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyridazines, followed by functional group modifications. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyridazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial synthesis often emphasizes optimizing yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridin-3-yl group to more oxidized forms.

  • Reduction: Reduction of the carboxylic acid group to alcohols or amines.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions often employ lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation can yield pyridine derivatives.

  • Reduction can produce carboxylic acid derivatives.

  • Substitution can result in various substituted pyridazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid

  • 3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid

  • 3-Bromo-6-(pyridin-3-yl)pyridazine-4-carboxylic acid

Uniqueness: 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, its distinct structural features may result in different biological activities and chemical properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGDIGIHECSYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.